molecular formula C3H5BrO B1285879 3-Bromooxetane CAS No. 39267-79-3

3-Bromooxetane

Cat. No.: B1285879
CAS No.: 39267-79-3
M. Wt: 136.98 g/mol
InChI Key: SZTIZZFKWQWSSP-UHFFFAOYSA-N
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Description

3-Bromooxetane is an organic compound with the molecular formula C3H5BrO. It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom at the third position of the ring makes this compound a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromooxetane can be synthesized through various methods. One common approach involves the bromination of oxetane. This reaction typically uses bromine (Br2) or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the oxetane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromooxetane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom. This reactivity allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromooxetane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated oxetanes may not be as effective .

Properties

IUPAC Name

3-bromooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTIZZFKWQWSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585717
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39267-79-3
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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